molecular formula C19H15ClN2O2 B2401141 1-(3-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide CAS No. 478065-95-1

1-(3-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B2401141
CAS RN: 478065-95-1
M. Wt: 338.79
InChI Key: WEBULCBOBCSZTI-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in its structure. The presence of a pyridine ring indicates that it might have aromatic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of a pyridine ring and an amide group suggests that it might undergo reactions typical of these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar groups like the amide could influence its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Its toxicity would depend on its structure and the extent of exposure .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it’s a drug, future research might focus on improving its efficacy and reducing its side effects. If it’s a chemical intermediate, future research might focus on improving its synthesis .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-16-6-4-5-14(11-16)12-22-13-15(9-10-18(22)23)19(24)21-17-7-2-1-3-8-17/h1-11,13H,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBULCBOBCSZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323866
Record name 1-[(3-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(3-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide

CAS RN

478065-95-1
Record name 1-[(3-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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